2,6-Dimethylquinoline-8-thiol

Catalog No.
S13380994
CAS No.
53971-50-9
M.F
C11H11NS
M. Wt
189.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylquinoline-8-thiol

CAS Number

53971-50-9

Product Name

2,6-Dimethylquinoline-8-thiol

IUPAC Name

2,6-dimethylquinoline-8-thiol

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

InChI

InChI=1S/C11H11NS/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7/h3-6,13H,1-2H3

InChI Key

MSEAUFLXTJMLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2S)C

2,6-Dimethylquinoline-8-thiol is a sulfur-containing heterocyclic compound derived from quinoline. It features a quinoline backbone with two methyl groups at the 2 and 6 positions, and a thiol group (-SH) at the 8 position. This compound is of interest due to its unique chemical structure, which combines the properties of both quinolines and thiols, making it a versatile molecule in various chemical and biological contexts.

  • Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, similar to other thiols where the sulfur atom attacks electrophilic centers.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions .
  • Formation of Thiolactams: It can undergo tautomeric shifts between thiolactam and thiolactim forms, which is a common behavior among thiolactams .

Compounds containing thiol groups often exhibit significant biological activity. 2,6-Dimethylquinoline-8-thiol may possess antioxidant properties due to the presence of the thiol group, which can scavenge free radicals. Additionally, compounds with similar structures have been studied for their potential antimicrobial and anticancer activities. The biological effects are largely attributed to the ability of thiols to interact with various biological molecules, including proteins and enzymes.

The synthesis of 2,6-Dimethylquinoline-8-thiol can be achieved through several methods:

  • From Quinoline Derivatives: Starting from substituted quinolines, the introduction of a thiol group can be performed via nucleophilic substitution reactions using thiourea or hydrogen sulfide under acidic or basic conditions.
  • Direct Thiolation: The direct reaction of quinoline derivatives with thiols or thiourea in the presence of catalysts has been reported .
  • Hydrolysis of Thiones: The conversion of corresponding thione derivatives to their respective thiols through hydrolysis is another viable method.

2,6-Dimethylquinoline-8-thiol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as fungicides or herbicides.
  • Chemical Synthesis: It may act as a building block for synthesizing more complex organic molecules due to its functional groups.

Studies on the interactions of 2,6-Dimethylquinoline-8-thiol with other biomolecules are crucial for understanding its biological roles. Potential interactions include:

  • Protein Binding: Thiols can form reversible bonds with cysteine residues in proteins, affecting protein function and stability.
  • Metal Ion Chelation: The compound may chelate metal ions due to the presence of sulfur, which could influence metal-dependent biological processes.

Several compounds share structural similarities with 2,6-Dimethylquinoline-8-thiol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-MethylquinolineMethyl group at position 4Lacks thiol functionality; used in dye synthesis
8-HydroxyquinolineHydroxy group at position 8Exhibits chelating properties with metals
2-AminoquinolineAmino group at position 2Known for its antibacterial properties
4-ThiophenylquinolineThiophenyl group at position 4Exhibits unique electronic properties

The uniqueness of 2,6-Dimethylquinoline-8-thiol lies in its combination of both methyl substitutions and a thiol group on the quinoline framework, providing distinct reactivity and potential biological activity compared to other compounds listed.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.06122053 g/mol

Monoisotopic Mass

189.06122053 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types